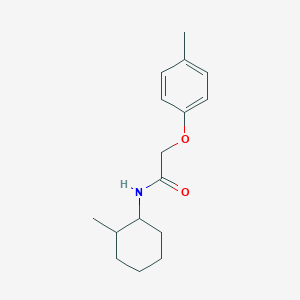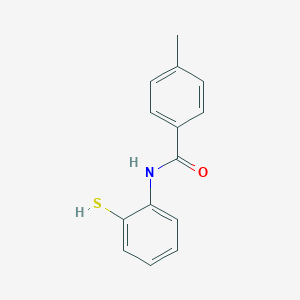![molecular formula C14H14N4O2S B245922 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPT is a heterocyclic compound that contains a thiadiazole ring and a triazine ring. This compound has shown promising results in scientific research, particularly in the areas of agriculture and aquaculture.
Wirkmechanismus
The mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones involved in growth and reproduction. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also act on the nervous system, specifically on the gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a number of biochemical and physiological effects. In livestock, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone, insulin-like growth factor 1 (IGF-1), and luteinizing hormone (LH). 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. In fish and shrimp, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the production of growth hormone and IGF-1, as well as improve the immune system and reduce stress.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments, including its stability and ease of use. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively inexpensive and readily available. However, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one research, including its potential use in the treatment of various diseases, such as diabetes and cancer. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may also have applications in the development of new drugs and the improvement of existing drugs. Additionally, further research is needed to fully understand the mechanism of action of 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential effects on the environment.
Synthesemethoden
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of formaldehyde and a catalyst. Another method involves the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sulfuric acid and acetic anhydride. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can also be synthesized through the reaction of 3,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and formaldehyde.
Wissenschaftliche Forschungsanwendungen
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in agriculture and aquaculture. In agriculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and feed conversion efficiency of livestock, such as pigs and chickens. 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to improve the quality of meat and eggs produced by these animals. In aquaculture, 7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to increase the growth rate and survival rate of fish and shrimp.
Eigenschaften
Molekularformel |
C14H14N4O2S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
7-[(3,4-dimethylphenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-11(6-9(8)2)20-7-12-17-18-13(19)10(3)15-16-14(18)21-12/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
FCQTYSNJNOEGSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C(=NN=C3S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)




![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)